N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
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Overview
Description
N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, an aminoethyl group, and an acetamide moiety, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions to form the acetamide moiety.
Industrial Production Methods
Industrial production of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature Control: Maintaining optimal temperatures to drive reactions to completion.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, amines, and bases.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine or acetamide derivatives.
Scientific Research Applications
N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
- N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-propyl-acetamide
- N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-butyl-acetamide
Uniqueness
N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-13(9(2)14)10-4-6-12(8-10)7-5-11/h10H,3-8,11H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAOLUJHSTVPFN-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CCN)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)CCN)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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